Clinical Efficacy in Adult ADHD: CX-717 vs. Placebo in a Phase 2A Crossover Trial
CX-717 demonstrated a statistically significant improvement over placebo in a randomized, double-blind, Phase 2A clinical trial for adult ADHD. While the primary analysis showed a trend, a secondary repeated measures analysis provided clear evidence of superior efficacy [1].
| Evidence Dimension | ADHD symptom reduction (ADHD-RS total score) |
|---|---|
| Target Compound Data | Significant improvement vs. placebo (p = .002) |
| Comparator Or Baseline | Placebo |
| Quantified Difference | p = .002 |
| Conditions | Randomized, double-blind, placebo-controlled, multi-center, 2-period crossover trial in adults (n=68) with moderate to severe ADHD; CX717 800 mg BID for 3 weeks. |
Why This Matters
This provides direct, human clinical evidence for efficacy in a major neuropsychiatric disorder, a critical benchmark for procurement decisions in translational research.
- [1] Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD – A phase 2A clinical trial. *Eur. J. Pharmacol.* **2025**, *996*, 175395. View Source
